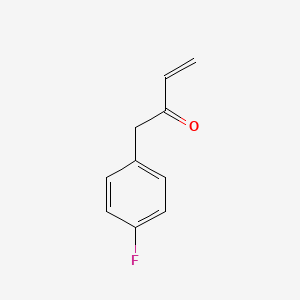

1-(4-Fluorophenyl)but-3-en-2-one

Description

BenchChem offers high-quality 1-(4-Fluorophenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEZODIMVODHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610749 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860642-35-9 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Reactivity of (E)-4-(4-Fluorophenyl)but-3-en-2-one

Abstract: This technical guide provides a comprehensive analysis of (E)-4-(4-fluorophenyl)but-3-en-2-one, a fluorinated α,β-unsaturated ketone of significant interest to the fields of organic synthesis and medicinal chemistry. We will dissect its molecular architecture, electronic properties, and characteristic reactivity, with a focus on the interplay between the conjugated enone system and the electronic effects of the para-fluorine substituent. This document offers field-proven insights into its synthesis, spectroscopic characterization, and key chemical transformations. Detailed experimental protocols, data-rich tables, and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical scaffold.

Introduction and Structural Elucidation

(E)-4-(4-Fluorophenyl)but-3-en-2-one is a member of the chalcone family, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. In this specific case, one of the rings is replaced by a methyl group. Its structure features a conjugated π-system that extends from the phenyl ring across the vinyl group to the carbonyl oxygen. This electronic delocalization is central to its chemical behavior.[1]

The strategic incorporation of a fluorine atom at the para-position of the phenyl ring is a common tactic in medicinal chemistry.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets without introducing significant steric bulk.[3][4] Understanding the reactivity of this specific building block is therefore crucial for its effective application in the synthesis of complex molecules and novel chemical entities (NCEs).

A Note on Nomenclature: While the user prompt specified "1-(4-Fluorophenyl)but-3-en-2-one," this name is structurally ambiguous under IUPAC rules. The most common, synthetically accessible, and mechanistically relevant isomer is the conjugated system (E)-4-(4-fluorophenyl)but-3-en-2-one . This guide will focus on this isomer, which is readily synthesized via Aldol condensation.[5][6]

Physicochemical and Spectroscopic Profile

The identity and purity of (E)-4-(4-fluorophenyl)but-3-en-2-one are established through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (E)-4-(4-Fluorophenyl)but-3-en-2-one | - |

| Molecular Formula | C₁₀H₉FO | |

| Molecular Weight | 164.18 g/mol | |

| CAS Number | 1611-38-7 | [7] |

| Appearance | Solid | |

| SMILES | CC(=O)C=Cc1ccc(F)cc1 | [7] |

| InChI Key | IXOKEPVAYTWJGM-UHFFFAOYSA-N | [7] |

Table 2: Spectroscopic Data Interpretation

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment and Rationale |

| IR Spectroscopy | ~1670 cm⁻¹ (Strong) | C=O stretch. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.[8] |

| ~1605 cm⁻¹ (Medium) | C=C stretch (alkene). Also participating in the conjugated system.[8] | |

| ~1590, ~1510 cm⁻¹ | C=C stretches of the aromatic ring. | |

| ~1230 cm⁻¹ (Strong) | C-F stretch of the aryl fluoride. | |

| ¹H NMR (CDCl₃) | ~2.4 ppm (s, 3H) | -CH₃ (Methyl protons). Singlet as there are no adjacent protons. |

| ~6.7 ppm (d, 1H, J ≈ 16 Hz) | α-proton (-CO-CH=). The large coupling constant (J) is characteristic of a trans (E) configuration. | |

| ~7.5 ppm (d, 1H, J ≈ 16 Hz) | β-proton (=CH-Ar). Appears downfield due to deshielding by the aromatic ring and conjugation. | |

| ~7.1 ppm (t, 2H) | Aromatic protons ortho to the fluorine atom. Appears as a triplet due to coupling with both the adjacent aromatic proton and the fluorine atom. | |

| ~7.6 ppm (dd, 2H) | Aromatic protons meta to the fluorine atom. Appears as a doublet of doublets. | |

| ¹³C NMR (CDCl₃) | ~27 ppm | -CH₃ carbon. |

| ~127 ppm | α-carbon (-CO-C H=). | |

| ~143 ppm | β-carbon (=C H-Ar). | |

| ~116 ppm (d, J ≈ 22 Hz) | Aromatic carbons ortho to fluorine. Shows splitting due to C-F coupling. | |

| ~130 ppm (d, J ≈ 9 Hz) | Aromatic carbons meta to fluorine. Shows splitting due to C-F coupling. | |

| ~198 ppm | C=O (Carbonyl carbon). Deshielded due to the electronegative oxygen atom. | |

| Mass Spectrometry | m/z = 164 (M⁺) | Molecular ion peak. |

| m/z = 149 | Loss of a methyl group (-CH₃). | |

| m/z = 121 | Loss of the acetyl group (-COCH₃). |

Synthesis Methodology: Base-Catalyzed Aldol Condensation

The most reliable and scalable synthesis of (E)-4-(4-fluorophenyl)but-3-en-2-one is the Claisen-Schmidt condensation, a variant of the Aldol condensation.[5][9] This reaction involves the base-catalyzed reaction of 4-fluorobenzaldehyde with acetone. Acetone serves as the enolate precursor, which then attacks the aldehyde carbonyl. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated enone.

Experimental Protocol: Synthesis of (E)-4-(4-fluorophenyl)but-3-en-2-one

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL). In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in water (15 mL).

-

Reaction Initiation: Cool the flask containing the aldehyde solution to 15-20°C in an ice-water bath. Add acetone (0.87 mL, 12 mmol) to the flask.

-

Base Addition: While stirring vigorously, add the sodium hydroxide solution dropwise to the aldehyde/acetone mixture over 30 minutes, ensuring the temperature does not exceed 25°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.

-

Workup and Isolation: Pour the reaction mixture into 100 mL of cold water and acidify to pH ~6-7 with dilute HCl. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the isolated product using the spectroscopic methods detailed in Table 2 (IR, NMR, MS).

Caption: Experimental workflow for the synthesis of (E)-4-(4-fluorophenyl)but-3-en-2-one.

Electronic Structure and Reactivity

The reactivity of an α,β-unsaturated ketone is dictated by the conjugated system, which creates two primary electrophilic sites.[10] This can be understood by examining its resonance structures.

Caption: Resonance delocalization creating two electrophilic centers in the enone system.

Resonance delocalizes the π-electrons, placing a partial positive charge on both the carbonyl carbon (C₂) and the β-carbon (C₄).[10] This dual electrophilicity is the cornerstone of its reactivity, leading to two competing reaction pathways:

-

1,2-Addition: Attack at the carbonyl carbon. This site is a "hard" electrophile and is favored by "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents).

-

1,4-Conjugate Addition (Michael Addition): Attack at the β-carbon. This site is a "soft" electrophile, favored by "soft" nucleophiles (e.g., enolates, amines, thiols, cyanides).[10] This is often the kinetically and thermodynamically favored pathway for many synthetically useful nucleophiles.

Influence of the 4-Fluorophenyl Group

The substituent on the phenyl ring modulates the reactivity of the conjugated system. Fluorine exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma bond framework. This effect is distance-dependent and deactivates the entire π-system, making the β-carbon more electrophilic.[11][12]

-

Mesomeric/Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect opposes the inductive effect by increasing electron density in the ring and, by extension, the conjugated system.

For fluorine, the inductive (-I) effect generally outweighs the resonance (+M) effect, resulting in a net electron-withdrawing character.[11] This enhances the electrophilicity of the β-carbon, making (E)-4-(4-fluorophenyl)but-3-en-2-one a highly effective Michael acceptor.

Key Chemical Transformations

Michael Addition (1,4-Conjugate Addition)

This is the hallmark reaction of α,β-unsaturated ketones.[10] A soft nucleophile attacks the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation, typically during aqueous workup, yields the 1,4-adduct.

Caption: Generalized mechanism for the Michael (1,4-Conjugate) Addition reaction.

Reduction Reactions

The choice of reducing agent allows for selective transformation of the molecule:

-

Selective Carbonyl Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol, leaving the C=C double bond intact.[5]

-

Complete Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) is a more powerful method that will reduce both the ketone and the alkene, yielding 4-(4-fluorophenyl)butan-2-ol.

Use in Heterocycle Synthesis

The 1,3-relationship of the two electrophilic carbons makes this scaffold an excellent precursor for the synthesis of six-membered heterocyclic rings. For example, reaction with hydrazine or substituted hydrazines can yield pyrazolines, while reaction with amidines can produce pyrimidines. These heterocyclic motifs are privileged structures in drug discovery.[13][14]

Applications in Drug Development

The (E)-4-(4-fluorophenyl)but-3-en-2-one scaffold is valuable in drug discovery for several reasons:

-

Privileged Core Structure: The chalcone framework is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond (116 vs. 99 kcal/mol).[2] Placing a fluorine atom at the para-position can block a common site of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2]

-

Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[11] It can also lower the pKa of nearby acidic or basic groups, influencing the molecule's ionization state at physiological pH.

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, such as dipole-dipole interactions and weak hydrogen bonds with amide backbones (C-F···H-N), potentially increasing binding affinity and selectivity.[2]

-

¹⁹F NMR Probe: The presence of a fluorine atom provides a powerful analytical handle. ¹⁹F NMR is an exquisitely sensitive technique with a wide chemical shift range and no background signal in biological systems, making it ideal for studying drug metabolism and target engagement.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(4-fluorophenyl)but-3-en-1-one (a closely related isomer) is associated with the following hazards:[15]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(E)-4-(4-Fluorophenyl)but-3-en-2-one is a synthetically accessible and highly versatile chemical intermediate. Its reactivity is dominated by the conjugated enone system, which is activated by the electron-withdrawing nature of the 4-fluorophenyl group. This makes it an excellent substrate for 1,4-conjugate addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The strategic inclusion of fluorine imparts desirable properties for drug development, positioning this molecule as a valuable building block for the synthesis of complex, biologically active compounds. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for its effective utilization in a research and development setting.

References

-

Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. Retrieved from [Link][5]

-

LibreTexts Chemistry. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link][10]

-

Fiveable. (2025). Alpha,Beta-Unsaturated Ketones Definition. Retrieved from [Link][1]

-

Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21, 13667–13686. Retrieved from [Link][16]

-

LibreTexts Chemistry. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link][17]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54594333, 1-(4-Fluorophenyl)but-3-en-1-one. Retrieved from [Link][15]

-

Stenutz, R. (n.d.). 4-(4-fluorophenyl)-3-buten-2-one. Retrieved from [Link][7]

-

DeKetelaere, A., et al. (2015). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 23(15), 4578-4588. Retrieved from [Link][11]

-

Thapa, B., et al. (2022). Stereo-electronic effect of perfluoropropyl group on solid state molecular packing of isomeric dibenzo [a,c]phenazine derivative. CrystEngComm, 24, 1156-1160. Retrieved from [Link][18]

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Retrieved from [Link][2]

-

Thapa, B., et al. (2022). Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine derivatives. CrystEngComm, 24(6), 1156-1160. Retrieved from [Link][20]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Photomechanical Effects of Chalcone Derivatives". Retrieved from [Link][9]

-

Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-130. Retrieved from [Link][3]

-

Holtz, D. (1971). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society, 93(6), 1363–1369. Retrieved from [Link][22]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link][8]

-

Ferreira, B., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. Retrieved from [Link][23]

-

Paveliev, S. A., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. Retrieved from [Link][24]

-

Robinson, R. S., et al. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Chemical Crystallography, 48, 285-291. Retrieved from [Link][6]

-

Kant, R., et al. (2011). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Retrieved from [Link][13]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link][25]

-

ResearchGate. (n.d.). ¹H NMR spectra of compounds 1 and 3 showing the aromatic and aliphatic relevant regions. Retrieved from [Link][26]

-

Smith, E. C., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][5]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 26(19), 6039. Retrieved from [Link][27]

-

Mirante, S. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

-

Shaikh, R. K., et al. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. Journal of Chemical and Pharmaceutical Research, 14(1), 1-6. Retrieved from [Link][14]

-

Al-Zharani, N. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6062. Retrieved from [Link][4]

Sources

- 1. fiveable.me [fiveable.me]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. study.com [study.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-fluorophenyl)-3-buten-2-one [stenutz.eu]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. rsc.org [rsc.org]

- 10. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicaljournals.com [chemicaljournals.com]

- 15. 1-(4-Fluorophenyl)but-3-en-1-one | C10H9FO | CID 54594333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. acp.copernicus.org [acp.copernicus.org]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. download.basf.com [download.basf.com]

- 20. Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. Lenperone - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. jelsciences.com [jelsciences.com]

- 24. mdpi.com [mdpi.com]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei [mdpi.com]

Methodological & Application

Advanced Protocols: Synthesis of Pharmaceutical Intermediates from Fluorophenyl Enones

Executive Summary

This application note details the strategic utilization of fluorophenyl enones (fluorinated chalcones) as high-value synthons in the preparation of pharmaceutical intermediates. The incorporation of fluorine into the enone scaffold significantly alters the electrophilicity of the

This guide provides validated protocols for three core transformations:

-

Claisen-Schmidt Condensation: Efficient generation of the parent fluorophenyl enone.

-

Cyclocondensation to Pyrazolines: A primary route for non-steroidal anti-inflammatory drug (NSAID) pharmacophores.

-

Cyclization to Pyrimidines: A critical pathway for kinase inhibitor intermediates.

Scientific Rationale: The Fluorine Advantage

The strategic placement of a fluorine atom on the aromatic ring of an enone system (

-

Electronic Modulation: Fluorine is highly electronegative. When positioned para to the enone system, it inductively withdraws electron density, thereby increasing the electrophilicity of the

-carbon. This accelerates Michael additions and cyclocondensation reactions compared to non-fluorinated analogs. -

ADME Optimization: The C-F bond is metabolically robust, resisting oxidative defluorination by Cytochrome P450 enzymes. Furthermore, fluorine substitution enhances lipid solubility, facilitating transport across the blood-brain barrier (BBB) and cellular membranes.

Reaction Network Visualization

The following diagram illustrates the divergent synthesis pathways starting from a core fluorophenyl enone scaffold.

Figure 1: Divergent synthetic pathways from the fluorophenyl enone scaffold.

Experimental Protocols

Protocol A: Preparation of the Fluorophenyl Enone Scaffold

Reaction Type: Claisen-Schmidt Condensation Target: (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one

Mechanism: The reaction proceeds via an aldol condensation followed by dehydration. The base generates an enolate from the acetophenone, which attacks the carbonyl of the 4-fluorobenzaldehyde.

Materials:

-

4-Fluorobenzaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Ethanol (95%, 20 mL)

-

Sodium Hydroxide (NaOH) solution (40% aq., 5 mL)

-

Ice-water bath

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone in 15 mL of ethanol.

-

Catalysis: Add the 40% NaOH solution dropwise while stirring at 0–5°C.

-

Addition: Slowly add 10 mmol of 4-fluorobenzaldehyde dissolved in 5 mL ethanol.

-

Reaction: Stir the mixture vigorously at room temperature for 4–6 hours. A yellow precipitate typically forms as the enone crystallizes.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

-

Isolation: Filter the solid precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Expected Yield: 85–92%

Characterization: 1H NMR will show a characteristic pair of doublets for the vinylic protons (

Protocol B: Synthesis of Fluorinated Pyrazolines

Application: Pyrazoline derivatives are potent scaffolds for COX-2 inhibitors and antimicrobial agents. Reaction Type: Cyclocondensation

Materials:

-

Fluorophenyl Enone (from Protocol A) (5 mmol)

-

Hydrazine Hydrate (80%, 10 mmol) or Phenylhydrazine (for N-substituted derivatives)

-

Glacial Acetic Acid (10 mL) or Ethanol/NaOH (for basic conditions)

Procedure (Acid-Catalyzed):

-

Setup: Dissolve 5 mmol of the fluorophenyl enone in 10 mL of glacial acetic acid in a 50 mL round-bottom flask.

-

Addition: Add 10 mmol of hydrazine hydrate dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quench: Cool to room temperature and pour into crushed ice.

-

Isolation: The pyrazoline precipitates as a solid.[3] Filter, wash with water, and dry.[3]

-

Purification: Recrystallize from ethanol/DMF mixtures.

Optimization Note: Electron-withdrawing fluorine substituents on the phenyl ring significantly increase the rate of cyclization compared to unsubstituted chalcones.

Protocol C: Synthesis of Fluorinated Pyrimidines

Application: Pyrimidines are fundamental pharmacophores in oncology (e.g., Fluorouracil analogs, kinase inhibitors). Reaction Type: Michael Addition followed by Cyclization

Materials:

-

Fluorophenyl Enone (5 mmol)

-

Guanidine Hydrochloride (or Urea/Thiourea) (7.5 mmol)

-

Potassium Hydroxide (KOH) (10 mmol)

-

Absolute Ethanol (20 mL)

Procedure:

-

Base Activation: In a flask, dissolve Guanidine HCl and KOH in absolute ethanol. Stir for 15 minutes to generate the free guanidine base and remove precipitated KCl.

-

Coupling: Add the fluorophenyl enone (5 mmol) to the filtrate.

-

Reflux: Reflux the mixture for 8–12 hours. The solution typically darkens.

-

Concentration: Evaporate 50% of the solvent under reduced pressure.

-

Precipitation: Pour the concentrate into ice water. If a precipitate does not form immediately, neutralize with dilute HCl to pH 7.

-

Filtration: Collect the solid product.

Data Analysis & Optimization

The following table summarizes the effect of solvent choice on the yield of the Pyrazoline Synthesis (Protocol B), highlighting the importance of polarity in stabilizing the transition state.

| Solvent System | Catalyst | Temperature (°C) | Time (h) | Isolated Yield (%) |

| Ethanol | NaOH (Base) | 78 (Reflux) | 8 | 72 |

| Acetic Acid | None (Self-cat) | 118 (Reflux) | 6 | 88 |

| DMF | NaOH | 153 | 4 | 65 (Tarry byproducts) |

| Ethanol | H2SO4 (Cat) | 78 | 10 | 76 |

Table 1: Optimization of reaction conditions for the cyclization of 4-fluorophenyl enone with hydrazine.

Workflow Diagram: Pyrazoline Synthesis

Figure 2: Step-by-step workflow for the acid-catalyzed synthesis of pyrazolines.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: While the Claisen-Schmidt reaction tolerates water, the pyrimidine cyclization (Protocol C) requires absolute ethanol to prevent hydrolysis of the imine intermediates.

-

Regioselectivity: In Michael additions, the fluorine atom at the para position of the cinnamoyl moiety enhances the electrophilicity of the

-carbon, ensuring high regioselectivity for 1,4-addition over 1,2-addition. -

Safety:

-

Hydrazine Hydrate: Highly toxic and a potential carcinogen. Handle in a fume hood.

-

Fluorinated Aromatics: Can cause skin irritation. Double-gloving is recommended.

-

References

-

Review of Fluorinated Chalcones: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.[4][5][6][7] (2025).[2][3] MDPI. Link

-

Pyrazoline Synthesis Protocol: Synthesis of Pyrazoline Derivatives from Chalcones: Application Notes and Protocols. BenchChem.[3] Link

-

Anticancer Applications: Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines.[8] (2018). European Journal of Medicinal Chemistry. Link

-

Michael Addition Mechanisms: The Michael Addition Reaction and Conjugate Addition.[9][10] Master Organic Chemistry. Link

-

Sonochemical Synthesis: Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method.[11] (2011).[11] Ultrasonics Sonochemistry. Link

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. ns2.spu.edu.iq [ns2.spu.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]

Diels-Alder reactions using 1-(4-Fluorophenyl)but-3-en-2-one as dienophile

Application Note: Strategic Utilization of 1-(4-Fluorophenyl)but-3-en-2-one in Diels-Alder Cycloadditions

Executive Summary

This guide details the experimental protocols for utilizing 1-(4-fluorophenyl)but-3-en-2-one (Compound 1 ) as a dienophile in Diels-Alder [4+2] cycloadditions.

Compound 1 represents a high-value "building block" in medicinal chemistry. Unlike simple methyl vinyl ketone (MVK), the incorporation of the 4-fluorobenzyl moiety serves two critical functions in drug design:

-

Metabolic Stability: The fluorine atom at the para-position blocks metabolic oxidation (P450 hydroxylation) of the phenyl ring.

-

Analytical Handle: The

nucleus provides a distinct NMR signal (~ -116 ppm) for reaction monitoring without interference from the complex aliphatic proton region of the cyclohexene product.

This note covers material handling, thermal and Lewis acid-catalyzed protocols, and regiochemical analysis.

Reagent Profile & Handling

Compound 1: 1-(4-Fluorophenyl)but-3-en-2-one Role: Electron-Deficient Dienophile (Michael Acceptor)

| Property | Specification |

| Molecular Weight | 164.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| Storage | -20°C, under Argon/Nitrogen |

| Stabilizer | Critical: Must contain 0.1% Hydroquinone or BHT to prevent polymerization. |

⚠️ WARNING: Polymerization Risk Like all vinyl ketones, Compound 1 is prone to radical polymerization.

-

Do not distill to dryness.

-

Do not heat neat without a radical inhibitor.

-

If the oil becomes viscous or cloudy, check proton NMR for broad peaks indicating polymer formation.

Experimental Protocols

Protocol A: Thermal Cycloaddition (Benchmark)

Targeting the synthesis of norbornene derivatives using Cyclopentadiene.

Rationale: Thermal conditions are sufficient for highly reactive dienes like cyclopentadiene (Cp). This reaction proceeds with high endo selectivity due to secondary orbital interactions.

Materials:

-

Compound 1 (1.0 equiv)

-

Cyclopentadiene (Freshly cracked, 1.5 equiv)

-

Solvent: Toluene (anhydrous)

-

Inhibitor: Hydroquinone (1 mol%)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.64 g, 10 mmol) and Hydroquinone (11 mg) in Toluene (20 mL).

-

Addition: Cool the solution to 0°C. Add freshly cracked Cyclopentadiene (1.25 mL, ~15 mmol) dropwise over 5 minutes.

-

Note: Exothermic reaction. Monitor internal temperature.

-

-

Reaction: Remove the ice bath and allow to stir at ambient temperature (20-25°C) for 4 hours.

-

Monitoring: Aliquot 50

L into

-

-

Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) at 30°C to remove excess cyclopentadiene and solvent.

-

Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

-

Yield Expectation: 85-95% as a mixture of endo (major) and exo (minor) isomers.

-

Protocol B: Lewis Acid-Catalyzed Regioselective Reaction

Targeting 1,4-disubstituted cyclohexenes using Isoprene.

Rationale: Less reactive dienes (Isoprene) require LUMO-lowering catalysis. Lewis Acids (LA) coordinate to the carbonyl oxygen of Compound 1 , significantly accelerating the rate and enhancing regioselectivity (favoring the "para" isomer).

Materials:

-

Compound 1 (1.0 equiv)

-

Isoprene (2.0 equiv)

-

Catalyst: Ethylaluminum Dichloride (

) or Diethylaluminum Chloride ( -

Solvent:

(DCM), anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk flask under Argon. Add Compound 1 (10 mmol) and anhydrous DCM (40 mL).

-

Catalyst Binding: Cool to -78°C (Dry ice/Acetone). Add

(1.0 equiv, 10 mL) dropwise.-

Observation: Solution may turn yellow/orange due to the enone-LA complex formation. Stir for 15 mins.

-

-

Diene Addition: Add Isoprene (2.0 mL, 20 mmol) slowly down the flask wall to precool it before mixing.

-

Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours.

-

Why? Low temperature maximizes regioselectivity (1,4-isomer) and enantioselectivity (if using a chiral ligand).

-

-

Quench: Carefully pour the cold mixture into a vigorously stirring solution of saturated

(50 mL) and Rochelle’s Salt (Potassium sodium tartrate) to break the aluminum emulsion. -

Workup: Extract with DCM (3x), dry over

, and concentrate.

Mechanism & Selectivity Logic

The reaction is governed by Frontier Molecular Orbital (FMO) theory.

-

Interaction:

. -

Lewis Acid Effect: Coordination of

to the carbonyl lowers the LUMO energy of Compound 1 , reducing the energy gap and accelerating the reaction.

Regioselectivity (The "Para" Rule): When reacting with 2-substituted dienes (like Isoprene), the polarization of the transition state favors the formation of the 1,4-isomer (analogous to para-substitution) over the 1,3-isomer.

-

C4 of Isoprene: Most nucleophilic (highest HOMO coefficient).

-

C4 of Compound 1 (Vinyl terminus): Most electrophilic (highest LUMO coefficient).

Visualizing the Workflow & Selectivity

Figure 1: Decision matrix and workflow for processing 1-(4-fluorophenyl)but-3-en-2-one, highlighting critical purity checks and catalyst pathways.

Analytical Data Summary

Table 1: Expected Regioselectivity Ratios (Isoprene Reaction)

| Conditions | Catalyst | Temperature | Yield | Regioisomer Ratio (1,4 : 1,[1]3) |

| Thermal | None | 120°C (Sealed Tube) | 65% | 70 : 30 |

| Catalytic | -20°C | 82% | 92 : 8 | |

| Catalytic | -78°C | 94% | >98 : 2 |

Note: The 1,4-isomer places the methyl group of isoprene 'para' to the ketone carbonyl.

Troubleshooting & FAQs

Q: My reaction turned into a solid gel. What happened? A: The enone polymerized. This usually happens if the concentration is too high (>1M) in thermal reactions or if the Lewis Acid was added too quickly, causing a localized exotherm. Solution: Always use a radical inhibitor (BHT) and add Lewis Acids slowly at -78°C.

Q: How do I remove the Aluminum salts during workup? A: Aluminum emulsions are notorious. Do not use simple water/brine. Use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 30 minutes until two clear layers form.

Q: The

References

-

Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (General protocols for enone cycloadditions).

-

Evans, D. A., et al. (1988). "C2-symmetric cationic copper(II) complexes as chiral Lewis acids: scope and mechanism of catalytic enantioselective aldol additions". Journal of the American Chemical Society, 110(4), 1265-1279. (Foundational work on Lewis Acid catalysis of carbonyls).[2]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330. (Rationale for using 4-fluorophenyl groups).

-

Cativiela, C., et al. (1994).[3] "Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles". Journal of the Chemical Society, Perkin Transactions 2, 847-851.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]

- 3. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Selective 1,2-Reduction of 1-(4-Fluorophenyl)but-3-en-2-one to 1-(4-Fluorophenyl)but-3-en-2-ol

Abstract

The selective conversion of α,β-unsaturated ketones into allylic alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, natural products, and advanced materials. This application note provides a detailed guide for the chemoselective 1,2-reduction of 1-(4-fluorophenyl)but-3-en-2-one to the corresponding allylic alcohol, 1-(4-fluorophenyl)but-3-en-2-ol. We address the primary challenge of suppressing the competing 1,4-conjugate addition pathway. Two robust and reliable protocols are presented: the Luche Reduction, utilizing sodium borohydride in the presence of cerium(III) chloride, and the Meerwein-Ponndorf-Verley (MPV) reduction, a classic equilibrium-based method using aluminum isopropoxide. The mechanistic rationale, experimental considerations, and detailed step-by-step procedures for each method are provided to enable researchers to achieve high yields and selectivity.

Introduction: The Chemoselectivity Challenge in Enone Reduction

α,β-Unsaturated ketones, or enones, are bifunctional substrates possessing two electrophilic sites: the carbonyl carbon (C2) and the β-olefinic carbon (C4). Nucleophilic attack by a hydride reagent can therefore occur at either site, leading to two distinct products. This dichotomy represents a significant challenge for synthetic chemists.

-

1,2-Reduction (Direct Addition): Hydride attack at the carbonyl carbon yields the desired allylic alcohol. This pathway is generally favored by "hard" nucleophiles, according to Hard and Soft Acids and Bases (HSAB) theory.

-

1,4-Reduction (Conjugate Addition): Hydride attack at the β-carbon, followed by tautomerization of the resulting enolate, produces a saturated ketone. This pathway is typically favored by "soft" nucleophiles.

The reduction of 1-(4-fluorophenyl)but-3-en-2-one with a standard reagent like sodium borohydride (NaBH₄) alone often results in a mixture of both the allylic alcohol and the saturated ketone, with the 1,4-adduct frequently predominating.[1] Therefore, specialized methods are required to direct the reaction exclusively toward the 1,2-product. The protocols detailed herein are designed to achieve this high level of chemoselectivity.

Figure 2: General workflow for the Luche Reduction protocol.

Materials:

-

1-(4-Fluorophenyl)but-3-en-2-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), ACS grade

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)but-3-en-2-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).

-

Add methanol (approx. 0.1 M concentration relative to the substrate) and stir at room temperature until all solids have dissolved. The solution may appear slightly cloudy.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add sodium borohydride (1.1 eq) in small portions over 5 minutes. Caution: Vigorous evolution of hydrogen gas will occur. Ensure adequate ventilation and do not seal the flask.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 5-15 minutes. [1]6. Once the starting material is consumed, quench the reaction by the slow addition of 1 M aqueous HCl until the effervescence ceases.

-

Remove the flask from the ice bath and allow it to warm to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford the pure 1-(4-fluorophenyl)but-3-en-2-ol.

Protocol II: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones using a metal alkoxide catalyst, typically aluminum isopropoxide [Al(Oi-Pr)₃], in the presence of a sacrificial alcohol, usually isopropanol. [2]The reaction is reversible, and its reverse is known as the Oppenauer oxidation. [3]

Mechanistic Rationale

The MPV reduction proceeds through a reversible, six-membered cyclic transition state. [2][4]

-

Coordination: The ketone substrate coordinates to the aluminum isopropoxide catalyst.

-

Hydride Transfer: A hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate via a pericyclic mechanism. Simultaneously, the substrate is reduced to an alkoxide, and the isopropoxide is oxidized to acetone.

-

Product Release & Catalyst Regeneration: The product alkoxide is displaced by a molecule of isopropanol from the solvent, releasing the final alcohol product (after protonation) and regenerating the active Al(Oi-Pr)₃ catalyst.

Because the reaction is an equilibrium, it is driven to completion by using a large excess of isopropanol and, critically, by removing the acetone byproduct by distillation as it is formed. [5]Its high chemoselectivity makes it ideal for reducing enones without affecting the carbon-carbon double bond. [6]

Sources

- 1. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 3. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 6. Verley Reduction of Meerwein-Ponndorf- [pw.live]

Troubleshooting & Optimization

minimizing side reactions when using 1-(4-Fluorophenyl)but-3-en-2-one

Topic: Minimizing Side Reactions & Stability Management

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

The Stability Profile: Why This Molecule Fails

1-(4-Fluorophenyl)but-3-en-2-one is a deceptively simple molecule that combines the high reactivity of Methyl Vinyl Ketone (MVK) with the acidity of a benzylic ketone . This "skipped" enone structure creates a "perfect storm" for three specific degradation pathways. Understanding these mechanisms is the only way to prevent them.

The Three-Front Threat

-

Radical Polymerization (The "Gel" Effect): Like MVK, the terminal vinyl group (

) is prone to radical polymerization initiated by light, heat, or peroxides. -

Base-Catalyzed Isomerization (The "Shift"): The

-methylene protons (C1 position) are doubly activated by the carbonyl and the fluorophenyl ring ( -

Anionic Oligomerization: If the

-methylene is deprotonated, the resulting enolate can attack the vinyl group of a neighboring molecule (Michael addition), leading to rapid tar formation.

Troubleshooting Guide: Diagnosis & Solutions

Scenario A: "The reagent turned into a solid gel in the freezer."

-

Diagnosis: Radical Polymerization.

-

Root Cause: Lack of radical scavengers or exposure to light/oxygen during storage.

-

Immediate Fix: None (irreversible).

-

Prevention Protocol:

-

Inhibitor: Store with 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) .

-

Atmosphere: Unlike many reagents, vinyl ketones often require some dissolved oxygen for phenolic inhibitors (like Hydroquinone) to function effectively. However, for long-term storage, keeping it cold (-20°C) and dark is critical.

-

Dilution: Store as a 1M solution in a non-nucleophilic solvent (e.g., DCM or Toluene) rather than neat.

-

Scenario B: "I see a new spot on TLC that is UV-active but not my product."

-

Diagnosis: Isomerization to the conjugated enone.

-

Root Cause: Trace alkalinity in glassware or solvent.

-

Mechanism: Base abstracts a proton from C1

Enolate forms -

Corrective Action:

-

Pre-wash glassware with dilute HCl and dry.

-

Use acid-washed silica for purification.

-

Avoid amine bases (TEA, DIPEA) unless strictly necessary; prefer hindered bases (2,6-di-tert-butylpyridine) or inorganic buffers.

-

Scenario C: "Reaction mixture turned black/tarry immediately upon base addition."

-

Diagnosis: Anionic Polymerization (Michael Oligomerization).

-

Root Cause: The base deprotonated the reagent before it could react with the intended partner.

-

Corrective Action:

-

Order of Addition: Never add base to the vinyl ketone. Generate the nucleophile (enolate/amine) separately, then add the vinyl ketone slowly at -78°C.

-

Switch Strategy: Switch to Lewis Acid Catalysis (see Protocol below) to activate the Michael acceptor without generating free enolates.

-

Visualization: Competing Reaction Pathways

The following diagram maps the kinetic vs. thermodynamic traps associated with this specific scaffold.

Figure 1: Reaction landscape showing the high susceptibility of the reagent to polymerization and isomerization compared to the desired pathway.

Standardized Protocol: Lewis Acid-Catalyzed Michael Addition

Objective: Couple 1-(4-Fluorophenyl)but-3-en-2-one with a nucleophile (e.g., Silyl Enol Ether or Electron-Rich Aromatic) while suppressing polymerization.

Rationale: Using a Lewis Acid avoids the formation of the reactive enolate of the vinyl ketone itself, preventing self-condensation.

Reagents & Setup

| Component | Specification | Role |

| Solvent | Dichloromethane (DCM), Anhydrous | Non-nucleophilic medium. |

| Catalyst | Activates the enone carbonyl selectively. | |

| Nucleophile | Silyl Enol Ether / Allylsilane | "Soft" nucleophile prevents 1,2-addition. |

| Temp | -78°C to -40°C | Kinetic control suppresses polymerization. |

Step-by-Step Workflow

-

System Prep: Flame-dry a 2-neck round bottom flask under Argon. Add 4Å molecular sieves.

-

Nucleophile Charge: Dissolve the nucleophile (1.2 equiv) in anhydrous DCM. Cool to -78°C .

-

Catalyst Addition: Add

(0.15 equiv) dropwise. Stir for 10 minutes.-

Note: The solution may darken slightly; this is normal complexation.

-

-

Reagent Addition (Critical Step):

-

Dissolve 1-(4-Fluorophenyl)but-3-en-2-one (1.0 equiv) in DCM ( dilute to 0.5M).

-

Add this solution slowly via syringe pump (rate: 1 mL/min) down the side of the flask.

-

Why? Keeps the concentration of free Michael acceptor low relative to the activated nucleophile.

-

-

Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC.

-

Stop Condition: If starting material is consumed, quench immediately. Do not warm to RT unless necessary.

-

-

Quench: Pour the cold mixture into vigorous stirring saturated

.-

Warning: Do not use strong base (NaOH) for workup, as it will degrade the product.

-

Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reagent with this molecule?

A: Generally, no . Hard nucleophiles like Grignards (

Q2: How do I remove the hydroquinone stabilizer before the reaction? A: In most Lewis Acid reactions, the inhibitor does not interfere. However, if strict purity is required, pass the neat liquid through a short plug of basic alumina or inhibitor-remover beads immediately before use. Do not distill unless absolutely necessary, as heat promotes polymerization [2].

Q3: Why is my yield low even though the starting material is gone? A: You likely formed the polymer . Check the baseline of your TLC or the top of your column. If you see a streak or immobile spot, the vinyl ketone polymerized. Ensure your reaction is dilute (0.1M - 0.2M) and the temperature is kept low.

Q4: The NMR shows a mixture of alkene peaks. What happened?

A: You have thermodynamic equilibration. The "skipped" enone (

References

-

Modern Organocopper Chemistry. Krause, N. (Ed.). (2002). Wiley-VCH. (Authoritative text on 1,4-addition selectivity).

-

Stabilizing Polymerized Methyl Vinyl Ketone. Skeist, I., et al. (1953).[1] U.S. Patent 2,626,943.[1] (Foundational industrial data on vinyl ketone stabilization).

-

The Michael Reaction. Master Organic Chemistry. (Mechanistic distinction between 1,2 and 1,4 addition).

-

Lewis Acid Catalysed Michael-type Addition. Duhamel, P., et al. (1992).[2] Journal of the Chemical Society, Perkin Transactions 1. (Protocol for Lewis Acid catalysis with vinyl ketones).

Sources

Technical Support Center: 1-(4-Fluorophenyl)but-3-en-2-one Production

The following technical support guide addresses the scale-up and production challenges of 1-(4-Fluorophenyl)but-3-en-2-one .

This guide assumes the strict IUPAC structural interpretation: a benzyl vinyl ketone derivative (

Status: Operational | Tier: Advanced Chemical Synthesis Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists

Structural Disambiguation & Safety First

CRITICAL CHECK: Before proceeding, verify your target molecule. The nomenclature for enones is frequently confused in literature.

-

Target A (The "Vinyl Ketone"): 1-(4-Fluorophenyl)but-3-en-2-one

-

Structure: 4-F-Ph-CH₂-C(=O)-CH=CH₂

-

Key Feature: Terminal vinyl group (Michael acceptor).

-

Primary Risk: Rapid, exothermic polymerization; thermal instability.

-

Status: This guide focuses on this molecule.

-

-

Target B (The "Chalcone"): 4-(4-Fluorophenyl)but-3-en-2-one

-

Structure: 4-F-Ph-CH=CH-C(=O)-CH₃

-

Key Feature: Internal alkene conjugated to aromatic ring.

-

Primary Risk: Solubility limits; crystal polymorphism.

-

Note: If you are synthesizing Target B, refer to standard Aldol Condensation protocols.

-

Synthesis & Scale-Up Workflow

The most robust route for scaling the Vinyl Ketone (Target A) minimizes the handling of the unstable final product. We recommend the Weinreb Amide Route over the Mannich base elimination for purity profiles required in drug development.

Recommended Protocol: Weinreb Amide Grignard Addition

-

Precursor: 2-(4-Fluorophenyl)-N-methoxy-N-methylacetamide.

-

Reagent: Vinylmagnesium bromide (1.0M in THF).

-

Conditions: Anhydrous THF, -78°C

-20°C.

Figure 1: Sequential workflow for the synthesis of 1-(4-Fluorophenyl)but-3-en-2-one emphasizing the critical stabilization step.

Troubleshooting Guide (Q&A)

Issue: Polymerization & Stability

Q: My product turns into a viscous gel or insoluble white solid during rotary evaporation. What is happening? A: You are experiencing anionic or radical polymerization of the terminal vinyl group. This is the most common failure mode for 1-aryl-but-3-en-2-ones.

-

The Cause: The terminal double bond is electron-deficient (Michael acceptor). Concentration increases the rate of intermolecular reaction. Heat accelerates this.

-

The Fix:

-

Inhibitors: You must add a radical inhibitor immediately after the quench. We recommend MEHQ (4-Methoxyphenol) at 100–500 ppm.

-

Oxygen Requirement: MEHQ requires dissolved oxygen to function. Do not purge your rotovap or storage flask with nitrogen if using MEHQ. Use air.[1]

-

Temperature: Never heat the water bath above 30°C. Use high vacuum to strip solvents at low temperatures.

-

Q: Can I distill this compound to purify it? A: Proceed with extreme caution. Batch distillation of vinyl ketones is hazardous due to the risk of thermal runaway (explosive polymerization).

-

Recommendation: Use Flash Chromatography (rapid elution) instead of distillation.

-

If you must distill: Use a Kugelrohr or wiped-film evaporator (short residence time) under high vacuum (<0.5 mmHg). Add non-volatile inhibitors (e.g., Phenothiazine) to the pot and the receiver.

Issue: Impurity Profile

Q: I see a major impurity at M+ VinylMgBr mass. Is it the tertiary alcohol? A: Yes. This is the Bis-Addition Product .

-

Mechanism: The Weinreb amide is designed to prevent over-addition by forming a stable chelate. However, if the reaction warms up too fast or if the quench is delayed/improper, the chelate breaks down or the ketone reacts with excess Grignard.

-

Troubleshooting:

-

Ensure the internal temperature stays below -20°C during addition.

-

Verify the stoichiometry. Do not use >1.1 equivalents of VinylMgBr.

-

Ensure your Weinreb amide is dry; residual protic solvents destroy the Grignard, prompting you to add more, leading to local excesses.

-

Q: The NMR shows a mixture of enol/keto tautomers. Is this normal?

A: Yes. The methylene group between the aryl ring and the carbonyl (

-

Observation: You may see a vinyl peak shift or a disappear/reappear pattern in CDCl₃.

-

Impact: This tautomerization can accelerate polymerization. Store the compound in a non-polar solvent (e.g., Hexane/Toluene matrix) at -20°C rather than neat oil.

Issue: Scale-Up Safety

Q: We are scaling from 5g to 100g. What are the specific hazards? A:

-

Grignard Exotherm: The addition of VinylMgBr is highly exothermic. At 100g scale, heat removal becomes the rate-limiting step. Use a dosing pump and monitor internal temperature, not just the jacket temperature.

-

Quench Gas Evolution: Quenching VinylMgBr releases ethylene and heat. Ensure your scrubber capacity is sufficient.

-

Runaway Potential: A 100g batch of neat vinyl ketone has significant stored energy. If it polymerizes, it can rupture the container. Never store >10g neat. Always store as a solution (e.g., 10-20% in Toluene) with inhibitor.

Data Summary: Stability & Handling

| Parameter | Specification / Limit | Notes |

| Storage Temp | -20°C to -80°C | Critical for neat material. |

| Stabilizer | MEHQ (100-500 ppm) | Requires Air (Do not store under |

| Alt. Stabilizer | Phenothiazine | Good for anaerobic/distillation conditions. |

| Workup pH | 4.0 - 6.0 | Avoid strong base (polymerization) or strong acid (aldol/isomerization). |

| Max Bath Temp | 30°C | During solvent removal. |

| Shelf Life | < 2 Weeks (Neat) | Indefinite if stored as dilute frozen solution. |

Advanced Mechanism: The "Double-Edged" Weinreb Chelate

Understanding the intermediate stability is key to controlling the impurity profile.

Figure 2: Mechanistic pathway showing how thermal control preserves the Weinreb Chelate, preventing the formation of the tertiary alcohol impurity.

References

-

Nazarov Cyclization Precursors: The synthesis of divinyl and allyl vinyl ketones is extensively covered in the context of the Nazarov reaction.[2]

-

Source: Frontier, A. J., & Collison, C. (2005). "The Nazarov cyclization in organic synthesis." Tetrahedron, 61(32), 7577-7606. Link

-

-

Weinreb Amide Methodology: The foundational method for ketone synthesis

-

Source: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

-

-

Handling of Acrylates/Vinyl Ketones: Safety protocols for inhibiting polymeriz

-

Source: Levy, L. B. (1985). "Inhibition of acrylic acid polymerization by phenothiazine and p-methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1505-1515. Link

-

-

Grignard Scale-Up Safety: General guide on he

-

Source: Am Ende, D. J. (2011). Chemical Engineering in the Pharmaceutical Industry: R&D to Manufacturing. Wiley. (Chapter 4: Process Safety). Link

-

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 1-(4-Fluorophenyl)but-3-en-2-one: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 1-(4-Fluorophenyl)but-3-en-2-one, a compound of interest in synthetic chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this guide leverages a comparative approach, drawing upon data from structurally analogous compounds and foundational NMR principles to predict and interpret its C13 NMR spectrum. We will explore the influential factors governing the chemical shifts and present a predicted spectrum, offering a robust framework for researchers encountering this or similar molecular scaffolds.

The Structural Landscape: Factors Influencing Chemical Shifts

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. Several key factors dictate the resonance position of each carbon in 1-(4-Fluorophenyl)but-3-en-2-one.[1][2][3] Understanding these principles is crucial for accurate spectral interpretation.

-

Hybridization: The hybridization state of a carbon atom significantly impacts its chemical shift. As a general trend, sp2 hybridized carbons (alkenes, aromatic rings, carbonyls) are more deshielded and appear at higher chemical shifts (downfield) compared to sp3 hybridized carbons (alkanes).[2][3]

-

Inductive Effects: The electronegativity of neighboring atoms plays a critical role. Electronegative atoms, such as oxygen and fluorine, withdraw electron density from adjacent carbons, causing them to be deshielded and resonate at higher ppm values.[1][2][4] This effect diminishes with distance.

-

Resonance Effects: The delocalization of π-electrons through resonance can either shield or deshield a carbon nucleus. In α,β-unsaturated systems like our target molecule, resonance can lead to a deshielding of the β-carbon and a shielding of the α-carbon relative to a simple alkene.

-

Anisotropic Effects: The π-systems of the aromatic ring and the carbonyl group generate their own local magnetic fields. This anisotropy can lead to either shielding or deshielding of nearby carbons, depending on their spatial orientation relative to the π-system.

These fundamental principles form the basis for predicting the C13 NMR spectrum of 1-(4-Fluorophenyl)but-3-en-2-one.

Comparative Analysis with Structurally Similar Compounds

To build a reliable predicted spectrum, we will draw comparisons with structurally related molecules, primarily substituted chalcones and other α,β-unsaturated ketones. Chalcones, which feature an aromatic ring attached to an enone system, provide an excellent model for the 1-(4-Fluorophenyl)but-3-en-2-one backbone.

Data from various substituted chalcones indicate the following general chemical shift ranges:

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 185 - 197[5][6] |

| β-carbon (C=C) | 137 - 145[6] |

| α-carbon (C=C) | 116 - 128[6] |

| Aromatic (unsubstituted) | 125 - 135 |

| Aromatic (ipso- to Fluorine) | ~160-165 (highly deshielded due to C-F bond and resonance) |

| Aromatic (ortho- to Fluorine) | ~115-117 (shielded due to fluorine's resonance effect) |

| Aromatic (meta- to Fluorine) | ~130-132 |

| Aromatic (para- to Fluorine) | Variable, often influenced by other substituents |

These ranges provide a solid foundation for assigning the chemical shifts in our target molecule. The presence of the fluorine atom in the para position of the phenyl ring will have a pronounced effect on the chemical shifts of the aromatic carbons due to its strong electronegativity and resonance participation.

Predicted C13 NMR Chemical Shifts for 1-(4-Fluorophenyl)but-3-en-2-one

Based on the principles discussed and the comparative data, we can predict the approximate C13 NMR chemical shifts for 1-(4-Fluorophenyl)but-3-en-2-one. The carbons are numbered as shown in the structure below for clarity.

Caption: Numbering scheme for 1-(4-Fluorophenyl)but-3-en-2-one.

| Carbon Number | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C=O) | ~196 | Carbonyl carbon in an α,β-unsaturated ketone, highly deshielded.[6][7] |

| C2 (CH) | ~128 | α-carbon of the enone, shielded relative to the β-carbon due to resonance. |

| C3 (=CH2) | ~137 | β-carbon of the enone, deshielded due to conjugation with the carbonyl group. |

| C4 (CH2) | ~40 | Methylene carbon attached to the aromatic ring. |

| C5 (ipso-C) | ~130 | Quaternary aromatic carbon attached to the methylene group. |

| C6, C10 (ortho-C) | ~130 | Aromatic CH carbons ortho to the methylene group. |

| C7, C9 (meta-C) | ~116 | Aromatic CH carbons ortho to the fluorine, shielded by its +M effect. |

| C8 (para-C) | ~163 | Aromatic carbon directly bonded to fluorine, highly deshielded due to the inductive effect of fluorine. |

Experimental Protocol for C13 NMR Acquisition

For researchers wishing to acquire an experimental spectrum of 1-(4-Fluorophenyl)but-3-en-2-one, the following protocol provides a standard starting point.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 10-20 mg of 1-(4-Fluorophenyl)but-3-en-2-one in approximately 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

-

Experiment: Proton-decoupled C13 NMR (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl3

-

Temperature: 298 K

-

Spectral Width: 0 - 220 ppm

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

Caption: A typical workflow for acquiring a C13 NMR spectrum.

The Role of Computational Prediction

In modern structural elucidation, computational methods for predicting NMR spectra have become invaluable tools.[8][9][10] Density Functional Theory (DFT) calculations, for instance, can provide highly accurate predictions of C13 NMR chemical shifts.[11] These methods are particularly useful for:

-

Confirming Assignments: Comparing experimental data with a computationally predicted spectrum can provide strong evidence for the correctness of peak assignments.

-

Distinguishing Isomers: When multiple isomers are possible products of a reaction, computational NMR prediction can help in identifying the correct structure.

-

Understanding Conformational Effects: The chemical shifts of certain carbons can be sensitive to the molecule's conformation. Computational studies can explore different conformations and their impact on the NMR spectrum.

Several software packages and web-based tools are available for performing these calculations, often requiring the input of a 3D structure of the molecule.[12]

Caption: The synergy between computational prediction and experimental data.

Conclusion

References

- Bagno, A., Rastrelli, F., & Saielli, G. (2013). Quantitative Prediction of 13C NMR Chemical Shifts of Organic Molecules by DFT Calculations. Concepts in Magnetic Resonance Part A, 42A(1), 1–13.

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Retrieved from [Link]

- Oldfield, E. (2002). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of the American Chemical Society, 124(15), 3849–3866.

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- Jain, N., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4686–4694.

- Wang, T., et al. (2018). Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study. Cellulose, 25(1), 219–230.

- Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7159-7176.

-

The Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

- PubMed. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.

- FABAD Journal of Pharmaceutical Sciences. (2014). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 39(4), 183-196.

- Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-455.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (ppm) of 1, 2, 3, and 4. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CASPRE [caspre.ca]

A Comparative Guide to the Electronic Effects of Fluorine on But-3-en-2-one Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] But-3-en-2-one, commonly known as methyl vinyl ketone (MVK), is a classic α,β-unsaturated ketone that serves as a fundamental building block in organic synthesis. Its reactivity is characterized by a duality: susceptibility to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (conjugate or 1,4-addition).[3][4] This guide provides an in-depth analysis of how substituting hydrogen with fluorine at different positions on the but-3-en-2-one scaffold profoundly alters its electronic landscape and, consequently, its chemical reactivity.

The Electronic Landscape of But-3-en-2-one

But-3-en-2-one's reactivity is governed by the conjugation between the carbon-carbon double bond and the carbonyl group. This conjugation creates a delocalized π-system where the electrophilic character of the carbonyl carbon is extended to the β-carbon, as depicted by its resonance structures.[3][5] This makes both the carbonyl carbon (C2) and the β-carbon (C3) electrophilic sites, open to attack by nucleophiles. The preferred reaction pathway (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile, with "hard" nucleophiles like organolithium reagents favoring 1,2-addition and "soft" nucleophiles like cuprates, amines, and thiols favoring 1,4-Michael addition.[5][6][7]

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which can dramatically alter this electronic balance.[8] This effect, combined with a generally weaker resonance (+M) effect, allows for fine-tuning of the enone's reactivity based on the site of fluorination.[9][10]

Positional Impact of Fluorine Substitution: A Comparative Analysis

The placement of the fluorine atom on the but-3-en-2-one framework is critical in dictating the resulting electronic and steric changes. We will consider three primary positions: α, β, and γ to the carbonyl group.

α-Fluorination: Activation towards Conjugate Addition

When fluorine is placed at the α-position (e.g., 1-fluoro-but-3-en-2-one), its potent inductive (-I) effect withdraws electron density from the α-carbon. This polarization enhances the electrophilicity of the adjacent β-carbon, making the system a more potent Michael acceptor.

-

Electronic Impact : The α-fluoro substituent significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, rendering the enone more susceptible to nucleophilic attack. The electron withdrawal increases the partial positive charge on the β-carbon, activating it for conjugate addition.

-

Reactivity Outcome : α-fluorinated enones typically exhibit enhanced reactivity towards soft nucleophiles in Michael addition reactions.[11] Studies have shown that one-pot fluorination followed by Michael addition is an efficient method for synthesizing α-fluorinated carbonyl compounds.[11]

β-Fluorination: A Shift in Reaction Mechanism

Substitution at the β-position (e.g., 3-fluoro-but-3-en-2-one) introduces more complex behavior. The fluorine atom is now directly attached to an electrophilic center of the double bond.

-

Electronic Impact : The strong -I effect of fluorine at the β-position makes the double bond exceptionally electron-poor. While this increases the electrophilicity of the β-carbon, direct nucleophilic attack at this position is often followed by a different pathway than a standard Michael addition.

-

Reactivity Outcome : The reaction of β-fluoro-α,β-unsaturated ketones with nucleophiles like lithium dialkyl cuprates often proceeds via an addition-elimination mechanism.[12][13] The nucleophile adds to the β-carbon, forming an enolate intermediate, which then eliminates the fluoride ion to regenerate the double bond, resulting in a net substitution of the fluorine atom. This pathway provides a versatile method for synthesizing highly substituted α,β-unsaturated ketones.[13]

γ-Fluorination (Trifluoromethyl Group): A Potent Activating Effect

Placing a trifluoromethyl (CF₃) group on the carbonyl side (e.g., 4,4,4-trifluoro-but-3-en-2-one) serves as a powerful illustration of long-range inductive effects. The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry.

-

Electronic Impact : The cumulative inductive effect of three fluorine atoms strongly polarizes the entire conjugated system, significantly increasing the electrophilicity of both the carbonyl carbon and the β-carbon. This has been shown to stabilize reaction intermediates and influence reaction outcomes.[9]

-

Reactivity Outcome : Trifluoromethyl-containing enones are highly reactive Michael acceptors.[14] They readily react with a wide range of nucleophiles, and their unique electronic properties have been harnessed for the synthesis of various trifluoromethyl-containing heterocyclic compounds.[14]

Comparative Reactivity Summary

| Position of Fluorine | Key Electronic Effect | Primary Impact on Reactivity | Typical Reaction Pathway with Soft Nucleophiles |

| None (But-3-en-2-one) | Baseline reactivity | Standard Michael acceptor | Conjugate Addition (1,4-addition) |

| α-Position | Strong inductive withdrawal (-I) | Enhanced electrophilicity at β-carbon | Accelerated Conjugate Addition |

| β-Position | Very strong inductive withdrawal (-I) | Highly electron-poor double bond | Conjugate Addition-Elimination |

| γ-Position (as -CF₃) | Extreme inductive withdrawal (-I) | Greatly enhanced electrophilicity of the system | Rapid Conjugate Addition |

Experimental Workflow & Protocols

The synthesis and reaction of fluorinated enones require specific experimental considerations. Below is a representative workflow and a detailed protocol for a key reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and reactivity studies of fluorinated but-3-en-2-one analogs.

Caption: General workflow for the synthesis and reactivity analysis of fluorinated enones.

Protocol: Michael Addition of Thiophenol to an α-Fluoroenone

This protocol describes a typical procedure for evaluating the enhanced Michael acceptor capability of an α-fluorinated enone.

Objective: To synthesize an α-fluoro-β-thioether ketone via conjugate addition.

Materials:

-

1-Fluoro-but-3-en-2-one (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous (0.1 M solution)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-fluoro-but-3-en-2-one dissolved in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add thiophenol dropwise to the stirred solution.

-

Add triethylamine dropwise. The base catalyzes the reaction by deprotonating the thiol.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-